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Compound of Interest

Compound Name: (-)-GSK598809 hydrochloride

Cat. No.: B8389464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-GSK598809 hydrochloride is a potent and selective antagonist of the dopamine D3

receptor (DRD3).[1] The dopamine D3 receptor, a G protein-coupled receptor, is primarily

expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion,

and reward pathways. Its role in these processes has made it a significant target for the

development of therapeutics for substance use disorders, schizophrenia, and other

neuropsychiatric conditions.[2][3] This technical guide provides a comprehensive overview of

the synthesis and chemical properties of (-)-GSK598809 hydrochloride, intended to support

researchers and professionals in the field of drug development.

Chemical Properties
(-)-GSK598809 is the (1S,5R)-enantiomer of GSK598809. The hydrochloride salt form is often

utilized in research due to its potential for improved water solubility and stability compared to

the free base.[4]

Table 1: Chemical and Physical Properties of (-)-GSK598809 Hydrochloride
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Property Value Reference

IUPAC Name

5-(5-((3-((1S,5R)-1-(2-fluoro-4-

(trifluoromethyl)phenyl)-3-

azabicyclo[3.1.0]hexan-3-

yl)propyl)thio)-4-methyl-4H-

1,2,4-triazol-3-yl)-4-

methyloxazole hydrochloride

[1]

CAS Number 863766-31-8 [1]

Molecular Formula C22H24ClF4N5OS [1]

Molecular Weight 517.97 g/mol [1]

Exact Mass 517.1326 [1]

Appearance
To be determined (likely a

solid)

Melting Point Not publicly available

Solubility

Not publicly available for the

hydrochloride salt. The tartrate

salt was formulated in 0.5%

w/v

hydroxypropylmethylcellulose

and 0.1% v/v Tween 80 in

buffered sterile water.[4]

Table 2: Pharmacological Properties of (-)-GSK598809
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Parameter Value Species Assay Reference

Ki (D3 Receptor) 6.2 nM
Radioligand

binding
[5]

Ki (D2 Receptor) 740 nM
Radioligand

binding
[5]

Selectivity

(D2/D3)
~120-fold [5]

Synthesis
While a detailed, step-by-step experimental protocol for the synthesis of (-)-GSK598809
hydrochloride is not readily available in peer-reviewed literature, the synthesis of related 3-

azabicyclo[3.1.0]hexane derivatives and triazole compounds is described in the patent

literature, with patent WO2008040823A1 being a key reference for compounds of this class.

The general synthetic strategy likely involves the preparation of the key intermediates: the

chiral (1S,5R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane core and the 3-

((4-methyl-5-(4-methyloxazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)propan-1-amine side chain,

followed by their coupling. The final step would involve the formation of the hydrochloride salt.

A plausible, generalized synthetic route would be:

Synthesis of the Azabicyclo[3.1.0]hexane Core: Asymmetric synthesis of the chiral bicyclic

amine is a critical step, likely involving methods to establish the desired stereochemistry at

the bridgehead carbons.

Synthesis of the Triazole-Thio-Propylamine Side Chain: This would involve the construction

of the substituted 1,2,4-triazole ring, followed by the introduction of the propyl-thio linker.

Coupling Reaction: The azabicyclo[3.1.0]hexane core would be coupled with the triazole-

containing side chain, likely through a nucleophilic substitution or reductive amination

reaction.

Hydrochloride Salt Formation: The final free base would be treated with hydrochloric acid in

a suitable solvent to precipitate the hydrochloride salt.
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Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of (-)-GSK598809
hydrochloride are not publicly available. However, a general protocol for the formulation of the

related tartrate salt for in vivo studies has been described.

Protocol for Formulation of GSK598809 Tartrate Salt:

GSK598809 tartrate salt was formulated in a vehicle consisting of 0.5% w/v

hydroxypropylmethylcellulose and 0.1% v/v Tween 80, buffered to pH 5 with 25 mM citrate in

sterile water for injection.[4]

Signaling Pathway and Experimental Workflow
Dopamine D3 Receptor Signaling Pathway

(-)-GSK598809 acts as an antagonist at the dopamine D3 receptor. The D3 receptor is a

member of the D2-like family of G protein-coupled receptors (GPCRs). Upon binding of the

endogenous ligand dopamine, the D3 receptor typically couples to Gi/o proteins, leading to the

inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP)

levels. By blocking this receptor, (-)-GSK598809 prevents the downstream signaling cascade

initiated by dopamine.
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Caption: Dopamine D3 Receptor Signaling Pathway and the Antagonistic Action of (-)-

GSK598809.

Preclinical Experimental Workflow for a Novel D3 Receptor Antagonist

The preclinical development of a novel D3 receptor antagonist like (-)-GSK598809 typically

follows a structured workflow to assess its pharmacological properties, efficacy, and safety

before advancing to clinical trials.
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Discovery & Lead Optimization
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Caption: Generalized Preclinical Experimental Workflow for a Dopamine D3 Receptor

Antagonist.

Conclusion
(-)-GSK598809 hydrochloride is a valuable research tool for investigating the role of the

dopamine D3 receptor in various physiological and pathological processes. While detailed

public information on its synthesis and complete physicochemical properties is limited, this

guide provides a consolidated overview of the available data. Further research and publication

of detailed experimental procedures would be beneficial to the scientific community to facilitate

further exploration of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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